molecular formula C13H12N2O B7483381 N-(isoquinolin-5-yl)cyclopropanecarboxamide

N-(isoquinolin-5-yl)cyclopropanecarboxamide

Cat. No.: B7483381
M. Wt: 212.25 g/mol
InChI Key: ASBFPGDAEUOWJR-UHFFFAOYSA-N
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Description

N-(isoquinolin-5-yl)cyclopropanecarboxamide is a compound that features a cyclopropane ring attached to a carboxamide group, which is further connected to an isoquinoline moiety. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-5-yl)cyclopropanecarboxamide can be achieved through various methods. One common approach involves the cyclization of N-(2-ethynylphenyl)-tosylamides using rhodium-catalyzed carbocyclization reactions . Another method includes the use of copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water . These reactions typically require specific catalysts and conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of isoquinoline derivatives often involves large-scale synthesis using efficient catalytic processes. The use of environmentally friendly techniques, such as catalyst-free synthesis, has also been explored to reduce the environmental impact of these processes .

Chemical Reactions Analysis

Types of Reactions

N-(isoquinolin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while reduction could produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

N-(isoquinolin-5-yl)cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(isoquinolin-5-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives such as N-(isoquinolin-3-yl)cyclopropanecarboxamide and N-(4-isoquinolinyl)cyclopropanecarboxamide .

Uniqueness

N-(isoquinolin-5-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern on the isoquinoline ring, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

N-isoquinolin-5-ylcyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-13(9-4-5-9)15-12-3-1-2-10-8-14-7-6-11(10)12/h1-3,6-9H,4-5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBFPGDAEUOWJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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